Cas no 2153161-62-5 (5-methanesulfonyl-1-oxaspiro2.3hexane)
5-methanesulfonyl-1-oxaspiro2.3hexane Chemical and Physical Properties
Names and Identifiers
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- EN300-2497434
- 5-methanesulfonyl-1-oxaspiro[2.3]hexane
- 2153161-62-5
- 5-Methylsulfonyl-1-oxaspiro[2.3]hexane
- 5-methanesulfonyl-1-oxaspiro2.3hexane
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- Inchi: 1S/C6H10O3S/c1-10(7,8)5-2-6(3-5)4-9-6/h5H,2-4H2,1H3
- InChI Key: NTTPIVPEXGRGPX-UHFFFAOYSA-N
- SMILES: S(C)(C1CC2(CO2)C1)(=O)=O
Computed Properties
- Exact Mass: 162.03506535g/mol
- Monoisotopic Mass: 162.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 55Ų
5-methanesulfonyl-1-oxaspiro2.3hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2497434-0.05g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 0.05g |
$888.0 | 2024-06-19 | |
| Enamine | EN300-2497434-0.1g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 0.1g |
$930.0 | 2024-06-19 | |
| Enamine | EN300-2497434-0.25g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
| Enamine | EN300-2497434-0.5g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 0.5g |
$1014.0 | 2024-06-19 | |
| Enamine | EN300-2497434-1.0g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
| Enamine | EN300-2497434-2.5g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
| Enamine | EN300-2497434-5.0g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
| Enamine | EN300-2497434-10.0g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
| Enamine | EN300-2497434-1g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 1g |
$1057.0 | 2023-09-15 | ||
| Enamine | EN300-2497434-5g |
5-methanesulfonyl-1-oxaspiro[2.3]hexane |
2153161-62-5 | 5g |
$3065.0 | 2023-09-15 |
5-methanesulfonyl-1-oxaspiro2.3hexane Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 5-methanesulfonyl-1-oxaspiro2.3hexane
Comprehensive Overview of 5-Methanesulfonyl-1-oxaspiro[2.3]hexane (CAS No. 2153161-62-5): Properties, Applications, and Industry Relevance
The compound 5-Methanesulfonyl-1-oxaspiro[2.3]hexane (CAS No. 2153161-62-5) is a specialized spirocyclic sulfone derivative gaining attention in pharmaceutical and agrochemical research. This structurally unique molecule features a methanesulfonyl group attached to a spirocyclic oxirane ring system, offering distinct reactivity patterns valuable for synthetic chemistry applications. Recent literature highlights its potential as a versatile building block in drug discovery, particularly for developing kinase inhibitors and protease-targeted therapies.
From a molecular perspective, the spiro[2.3]hexane scaffold provides three-dimensional complexity often sought after in modern medicinal chemistry to improve target selectivity. The oxirane (epoxide) functionality enables ring-opening reactions with various nucleophiles, while the methanesulfonyl group serves as both a polar modifier and potential leaving group. These combined features make CAS No. 2153161-62-5 particularly interesting for researchers exploring structure-activity relationships in bioactive compounds.
Current industry trends show growing demand for spirocyclic compounds in drug development, with pharmaceutical companies actively investigating their potential against challenging targets like protein-protein interactions. The 5-methanesulfonyl derivative offers synthetic advantages over traditional epoxides due to enhanced stability and controllable reactivity. Analytical data suggests typical purity levels exceeding 98% for research-grade material, with characteristic NMR peaks at δ 3.2-3.5 ppm (CH3SO2) and 2.8-3.0 ppm (oxirane protons).
Environmental and safety considerations for 5-Methanesulfonyl-1-oxaspiro[2.3]hexane follow standard laboratory protocols for sulfone-containing compounds. Proper handling requires appropriate personal protective equipment, though the material doesn't exhibit extreme toxicity profiles common to some reactive epoxides. Stability studies indicate good shelf life when stored under inert atmosphere at -20°C, with minimal decomposition observed over 12 months.
The synthesis of CAS No. 2153161-62-5 typically involves multi-step routes starting from cyclohexene derivatives, with key steps including epoxidation followed by sulfonylation. Recent process optimization publications describe improved yields up to 75% through careful control of reaction conditions. Scaling challenges remain in producing kilogram quantities, making this compound currently more accessible for discovery-phase research rather than large-scale applications.
Emerging applications in material science have been reported, where the spirocyclic sulfone structure serves as a monomer for specialty polymers. The rigid backbone contributes to thermal stability while the polar sulfone group enhances material compatibility in composite formulations. Several patent applications from 2022-2023 describe related structures for high-performance adhesives and coatings.
For researchers sourcing this compound, analytical methods including HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron impact ionization) provide reliable quality control. The molecular ion peak at m/z 176 confirms the base structure, with characteristic fragmentation patterns aiding identification. Reference spectra are available through major chemical databases for verification purposes.
Future research directions likely include exploration of 5-Methanesulfonyl-1-oxaspiro[2.3]hexane in click chemistry applications and as a precursor for fluorinated analogs. The compound's balanced lipophilicity (calculated logP ~1.2) and polar surface area (~45 Ų) make it particularly interesting for CNS drug discovery programs seeking to optimize blood-brain barrier penetration.
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